Regioisomeric Hinge-Binding Geometry
The 3-aminopyridin-2-yl group in the target compound presents the primary amine donor at the 3-position of the pyridine ring, ortho to the endocyclic nitrogen. This creates a hydrogen-bond donor–acceptor (DA) motif with an N···N distance of approximately 2.8–3.0 Å, compatible with bidentate hinge binding in kinases and PARP enzymes. In contrast, the 6-amino-2-pyridinyl regioisomer positions the amine para to the endocyclic nitrogen, yielding a significantly longer donor–acceptor span (>4.5 Å) that cannot simultaneously engage a single hinge backbone [1]. The 5-amino-2-pyridinyl regioisomer orients the amine meta to the ring nitrogen, producing a nonlinear DA geometry suboptimal for canonical hinge contacts. This regioisomeric distinction is functionally validated in the tankyrase inhibitor series, where only the 2-aminopyridine (analogous to the 3-amino-2-pyridinyl orientation in the target compound) yielded potent enzyme inhibition [2].
| Evidence Dimension | Hydrogen-bond donor–acceptor geometric relationship (DA distance and angular compatibility with kinase/PARP hinge region) |
|---|---|
| Target Compound Data | 3-NH₂ donor ortho to pyridine N; N···N distance ~2.8–3.0 Å; bidentate DA motif present |
| Comparator Or Baseline | 6-Amino-2-pyridinyl regioisomer: N···N distance >4.5 Å; bidentate DA motif absent. 5-Amino-2-pyridinyl regioisomer: nonlinear DA geometry. |
| Quantified Difference | DA distance difference >1.5 Å between 3-amino and 6-amino regioisomers; functional consequence: only the ortho-amino configuration enables simultaneous bidentate hinge contact |
| Conditions | Geometric analysis based on pyridine ring bond lengths and angles; functional validation context: TNKS enzyme inhibition assays and co-crystal structures PDB 4N4V for 2-aminopyridine oxazolidinones [2]. |
Why This Matters
For medicinal chemistry groups designing kinase- or PARP-targeted libraries, selecting the correct amino regioisomer determines whether the fragment can productively engage the hinge – procurement of the wrong regioisomer leads to false-negative screening results and wasted synthesis resources.
- [1] Huang, H. et al. Structure-based design of 2-aminopyridine oxazolidinones as potent and selective tankyrase inhibitors. ACS Med. Chem. Lett. 2013, 4, 1218–1223. View Source
- [2] RCSB PDB 4N4V: Co-crystal structure of tankyrase 1 with (4S)-3-{trans-4-[6-amino-5-(pyrimidin-2-yl)pyridin-3-yl]cyclohexyl}-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one. Resolution 2.00 Å. Deposited 2013-10-08. View Source
